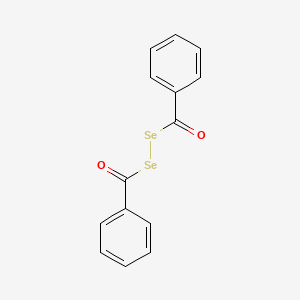
Nonylarsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonylarsonic acid is an organoarsenic compound with the chemical formula C9H21AsO3 It is a derivative of arsenic acid where one of the hydrogen atoms is replaced by a nonyl group
準備方法
Synthetic Routes and Reaction Conditions
Nonylarsonic acid can be synthesized through the reaction of nonyl alcohol with arsenic acid under controlled conditions. The reaction typically involves heating the mixture to facilitate the esterification process. The general reaction can be represented as:
C9H19OH+H3AsO4→C9H21AsO3+H2O
Industrial Production Methods
In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of catalysts and precise temperature control.
化学反応の分析
Types of Reactions
Nonylarsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The nonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution Reactions: These often require the presence of a strong acid or base as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsenic trioxide.
科学的研究の応用
Nonylarsonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: It is studied for its potential effects on biological systems, including its toxicity and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting cancer cells.
Industry: It is used in the production of pesticides and herbicides due to its arsenic content.
作用機序
The mechanism by which nonylarsonic acid exerts its effects involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of key enzymes and metabolic pathways, ultimately affecting cell viability.
類似化合物との比較
Similar Compounds
Arsenic Acid (H3AsO4): A simpler arsenic compound with similar chemical properties.
Methylarsonic Acid (CH3AsO3H2): Another organoarsenic compound with a methyl group instead of a nonyl group.
Dimethylarsinic Acid ((CH3)2AsO2H): Contains two methyl groups and is used in similar applications.
Uniqueness
Nonylarsonic acid is unique due to its longer nonyl chain, which imparts different physical and chemical properties compared to its simpler counterparts. This makes it more hydrophobic and affects its reactivity and interactions with biological molecules.
特性
CAS番号 |
36333-44-5 |
|---|---|
分子式 |
C9H21AsO3 |
分子量 |
252.18 g/mol |
IUPAC名 |
nonylarsonic acid |
InChI |
InChI=1S/C9H21AsO3/c1-2-3-4-5-6-7-8-9-10(11,12)13/h2-9H2,1H3,(H2,11,12,13) |
InChIキー |
OAIWSAYTCYXSRV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


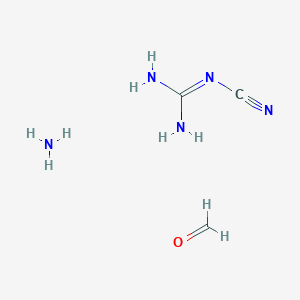
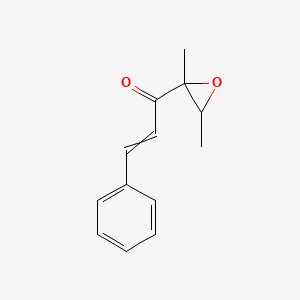
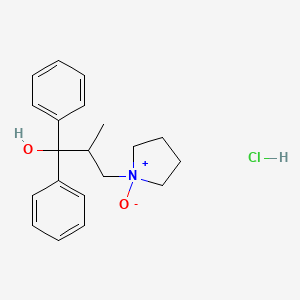
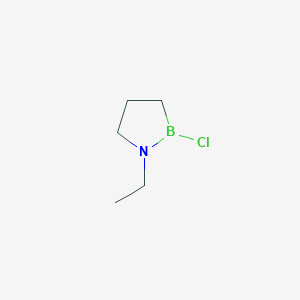
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
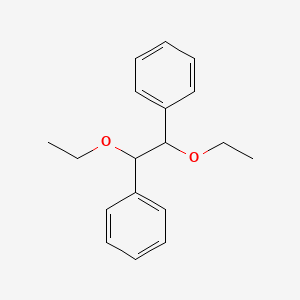
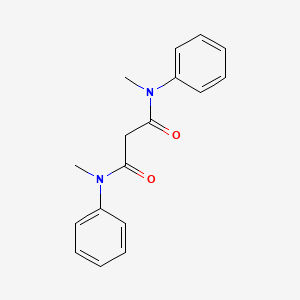

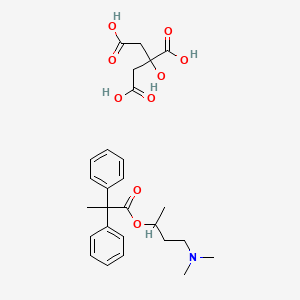
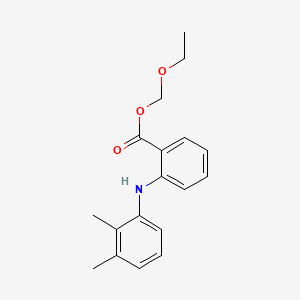

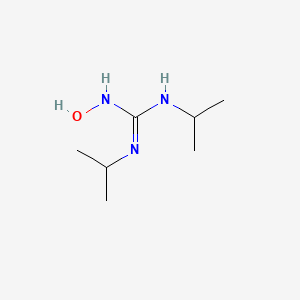
![4,4,4-Trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B14681991.png)
